

Cis-Nerolidol: Application Notes for the Fragrance and Flavor Industries

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *cis-Nerolidol*

Cat. No.: B191965

[Get Quote](#)

Prepared for: Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of **cis-nerolidol**, a naturally occurring sesquiterpene alcohol, in the fragrance and flavor industries. This document includes key physicochemical properties, application guidelines, and detailed experimental protocols for analysis and formulation.

Introduction to Cis-Nerolidol

Cis-nerolidol is a sesquiterpene alcohol found in the essential oils of numerous plants, including jasmine, tea tree, neroli, and ginger.^[1] It is valued for its subtle and complex aroma and flavor profile, which is often described as a delicate blend of floral, woody, green, and citrus notes.^{[1][2]} In the fragrance industry, it is utilized for its fixative properties and its ability to blend seamlessly with other aromatic components, particularly in floral and oriental compositions.^[1] In the flavor sector, it is employed to enhance and impart fresh, floral, and woody notes to a variety of products.^[2]

Physicochemical and Sensory Properties

Cis-nerolidol's utility in fragrance and flavor applications is dictated by its physical, chemical, and sensory characteristics.

Table 1: Physicochemical Properties of **Cis-Nerolidol**

Property	Value	Reference
Molecular Formula	C ₁₅ H ₂₆ O	[3]
Molecular Weight	222.37 g/mol	[3]
Appearance	Colorless to pale yellow liquid	[1]
Boiling Point	276 °C	[3]
Flash Point	96 - 125 °C	[1][3]
Solubility	Insoluble in water; soluble in alcohol and oils	[4]
Isomerism	Exists as one of two geometric isomers (cis and trans)	[4]

Table 2: Sensory Profile and Thresholds of Nerolidol (Isomer Unspecified)

Parameter	Description	Reference
Odor Description	Floral, woody, green, with hints of citrus and apple	[5]
Flavor Profile	Mild, woody, floral, green, with fruity and citrus nuances	[5]
Odor Threshold	10 ppb - 10 ppm	[3]
Odor Life on Smelling Strip	> 100 hours	[6]

Applications in the Fragrance Industry

Cis-nerolidol is a versatile ingredient in perfumery, valued for both its subtle aroma and its functional properties.

Fragrance Profile and Use

Cis-nerolidol imparts a soft, floral-woody character to fragrance compositions. It is particularly effective in creating delicate floral scents like lily of the valley, honeysuckle, and peony, where

heavier fixatives might be overpowering.[6] Its profile also complements citrus and woody-vanillic accords, providing an "airy" quality.[3][6]

Function as a Blender and Fixative

One of the primary roles of nerolidol in perfumery is as a blender and fixative.[6] Its low volatility allows it to anchor more volatile top and middle notes, increasing the longevity of the fragrance. [6] It seamlessly connects different fragrance components, smoothing the transitions between them.[6]

Table 3: Recommended Usage Levels of Nerolidol in Fragrance Products

Application	Recommended Concentration (%)	Reference
Fragrance Concentrate	0.5 - 15.0%	[5][6]
Fine Fragrance (at 20% concentrate)	up to 2.02%	[2]
Cosmetic Formulations (general)	up to 1.15%	[2]

Applications in the Flavor Industry

The U.S. Food and Drug Administration (FDA) has approved nerolidol for use as a food flavoring agent.[4][7] Its subtle, natural character makes it a valuable component in a wide range of flavor creations.

Flavor Profile and Enhancement

Cis-nerolidol contributes mild floral, fruity, and woody notes to food and beverage products.[1] [2] It is used to add complexity and realism to fruit flavors, particularly berry, citrus, and tropical fruit profiles.[2][8]

Table 4: Suggested Usage Levels of Nerolidol in Flavor Formulations (for beverages at 0.05% flavor dosage)

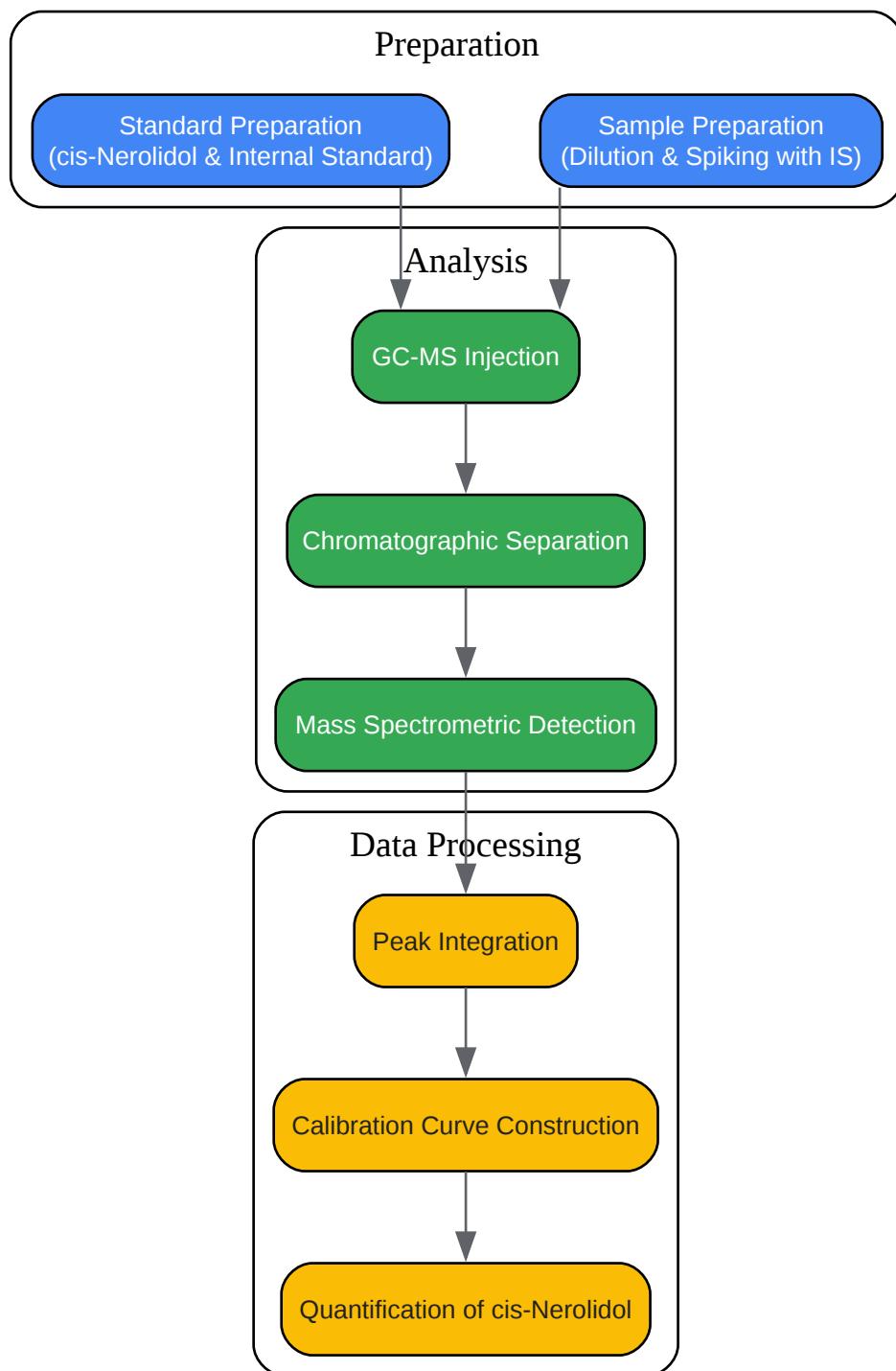
Flavor Type	Suggested Concentration (ppm)	Application Notes	Reference
Blackberry	~50	Rounds out musk notes and adds realism.	[8]
Blackcurrant	~80	Fills out character and accentuates rose notes.	[8]
Blueberry	~200	Works well in conjunction with linalool to balance lavender notes.	[8]
Raspberry	~20	Effective in combination with ionones to enhance violet notes.	[8]
Strawberry	~100	Enhances jasmine-like floral notes.	[8]
Tea	Not specified	Adds mild floral, fruity, and woody notes.	[2]
Citrus & Tropical Fruits	Not specified	Imparts mild floral, fruity, and woody notes.	[2]

Experimental Protocols

Protocol for Quantification of **Cis-Nerolidol** using Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted from a method for quantifying nerolidol in plasma and is suitable for the analysis of **cis-nerolidol** in essential oils and fragrance/flavor concentrates.[\[9\]](#)

Objective: To determine the concentration of **cis-nerolidol** in a sample matrix.


Materials:

- Gas chromatograph coupled to a mass spectrometer (GC-MS)
- TR-5MS capillary column (30 m x 0.25 mm x 0.25 μ m) or equivalent
- Helium (carrier gas)
- **Cis-nerolidol** analytical standard
- Farnesol (internal standard)
- Hexane (solvent)
- Sample containing **cis-nerolidol**

Procedure:

- Standard Preparation:
 - Prepare a stock solution of **cis-nerolidol** in hexane.
 - Prepare a stock solution of the internal standard (farnesol) in hexane.
 - Create a series of calibration standards by diluting the **cis-nerolidol** stock solution with hexane to cover the expected concentration range in the samples. Spike each calibration standard with a fixed concentration of the internal standard.
- Sample Preparation:
 - Accurately weigh the sample and dilute it with hexane to a concentration within the calibration range.
 - Add the internal standard to the diluted sample at the same concentration as in the calibration standards.
- GC-MS Analysis:

- Injector Temperature: 220 °C (splitless mode)
- Oven Temperature Program:
 - Initial temperature: 60 °C, hold for 1 minute
 - Ramp: 40 °C/minute to 220 °C
 - Hold at 220 °C for 2 minutes
- Carrier Gas: Helium at a flow rate of 1 mL/min
- Transfer Line Temperature: 280 °C
- Mass Spectrometer:
 - Ionization Mode: Electron Impact (EI) at 70 eV
 - Scan Mode: Full scan (m/z 20-300) for qualitative analysis and peak identification.
 - Selected Ion Monitoring (SIM) Mode: For quantification, monitor characteristic ions for **cis-nerolidol** (e.g., m/z 93, 161) and the internal standard.
- Data Analysis:
 - Identify the peaks for **cis-nerolidol** and the internal standard based on their retention times and mass spectra.
 - Integrate the peak areas of the selected ions for both the analyte and the internal standard.
 - Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards.
 - Determine the concentration of **cis-nerolidol** in the sample by applying the peak area ratio to the calibration curve.

[Click to download full resolution via product page](#)

Caption: Workflow for the quantification of **cis-nerolidol** using GC-MS.

Protocol for Sensory Evaluation of Cis-Nerolidol

Objective: To assess the aroma and flavor profile of **cis-nerolidol** in a specific application (e.g., beverage or fragrance).

Materials:

- Trained sensory panel
- Odor-free sensory evaluation booths
- Sample containing a known concentration of **cis-nerolidol**
- Control sample (without **cis-nerolidol**)
- Palate cleansers (e.g., unsalted crackers, filtered water)
- Sensory evaluation forms

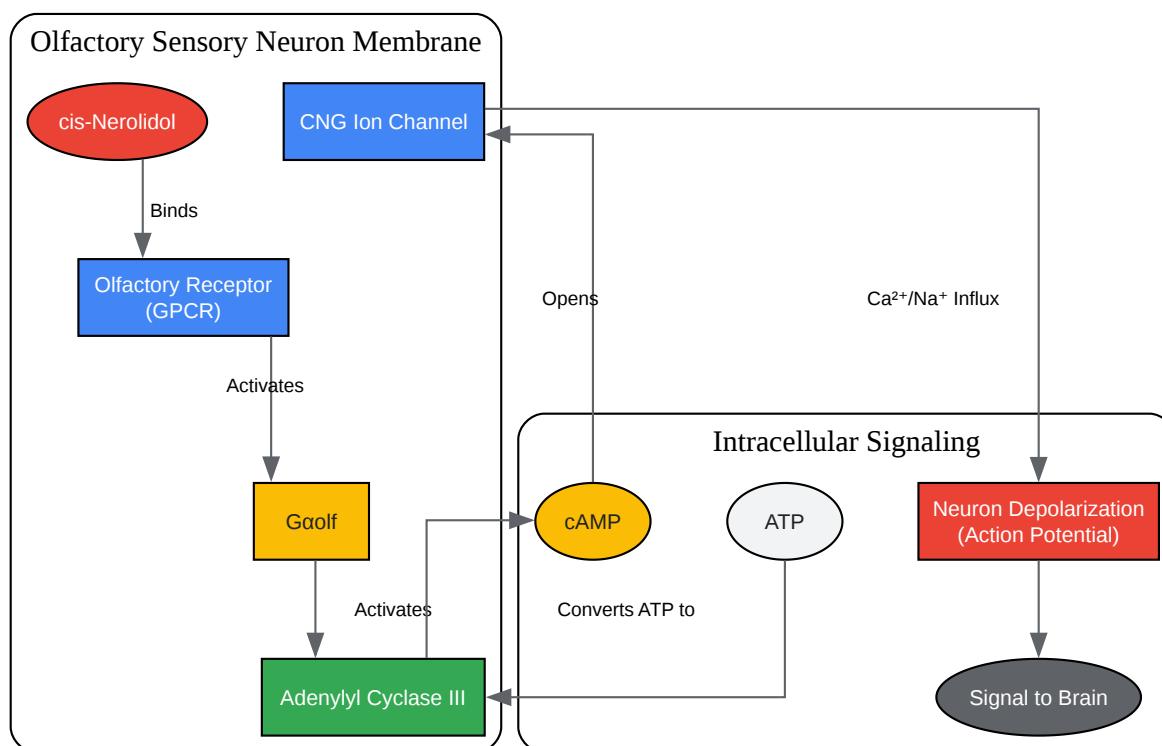
Procedure:

- Panelist Training:
 - Familiarize panelists with the aroma and flavor attributes associated with **cis-nerolidol** (floral, woody, green, citrus).
 - Provide reference standards for these attributes.
- Sample Preparation:
 - Prepare the samples and controls in a consistent manner.
 - Label samples with random three-digit codes to prevent bias.
- Evaluation:
 - Conduct the evaluation in a quiet, well-ventilated, and odor-free environment.
 - Present the samples to the panelists in a randomized order.

- Instruct panelists to evaluate the aroma of the samples first, followed by the flavor (if applicable).
- Panelists should cleanse their palate between samples.
- Data Collection:
 - Panelists record their evaluations on the sensory forms, rating the intensity of various attributes (e.g., floral, woody, green, citrus, overall impression) on a defined scale (e.g., a 9-point hedonic scale).
- Data Analysis:
 - Analyze the data statistically (e.g., using ANOVA) to determine if there are significant differences in the sensory profiles of the samples.

Stability Considerations

Terpenes, including **cis-nerolidol**, are susceptible to degradation through oxidation, especially when exposed to heat, light, and air.^{[3][10]} This can lead to changes in the aroma and flavor profile of the final product.


- Storage: **Cis-nerolidol** should be stored in tightly sealed containers in a cool, dark place to minimize oxidation.^[11]
- Formulation: The stability of **cis-nerolidol** can be influenced by the formulation matrix. For instance, encapsulation in cyclodextrins has been shown to improve its photostability.^[12] In cosmetic emulsions, the presence of antioxidants can enhance stability.
- Thermal Processing: High temperatures during processing can lead to the degradation of **cis-nerolidol**. The impact of thermal processing on the stability of essential oils and their components is a critical consideration in the food industry.^[13]

Olfactory Signaling Pathway

The perception of odorants like **cis-nerolidol** is initiated by the interaction of the molecule with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal cavity.

While the specific OR for **cis-nerolidol** has not been identified, the canonical olfactory signaling pathway is well-established.

Upon binding of an odorant to its specific G-protein-coupled receptor (GPCR), a conformational change in the receptor activates the G-protein $\text{G}_{\alpha\text{olf}}$. This, in turn, activates adenylyl cyclase type III, leading to an increase in intracellular cyclic AMP (cAMP). The elevated cAMP levels open cyclic nucleotide-gated (CNG) ion channels, causing an influx of calcium and sodium ions. This depolarizes the neuron, generating an action potential that is transmitted to the brain for the perception of smell.

[Click to download full resolution via product page](#)

Caption: Canonical olfactory signal transduction pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cis-nerolidol | 3790-78-1 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 2. nerolidol, 7212-44-4 [thegoodsentscompany.com]
- 3. ScenTree - Nerolidol (CAS N° 7212-44-4) [scentree.co]
- 4. Nerolidol: A Sesquiterpene Alcohol with Multi-Faceted Pharmacological and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Perfumers Apprentice - Nerolidol (Natural) ** [shop.perfumersapprentice.com]
- 6. fraterworks.com [fraterworks.com]
- 7. Nerolidol | Weedmaps [weedmaps.com]
- 8. perfumerflavorist.com [perfumerflavorist.com]
- 9. Quantification of nerolidol in mouse plasma using gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. glooshi.com [glooshi.com]
- 12. BJOC - The effect of cyclodextrin complexation on the solubility and photostability of nerolidol as pure compound and as main constituent of cabreuva essential oil [beilstein-journals.org]
- 13. Impact of Thermal Processing on the Composition of Secondary Metabolites of Ginger Rhizome—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Cis-Nerolidol: Application Notes for the Fragrance and Flavor Industries]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b191965#cis-nerolidol-applications-in-the-fragrance-and-flavor-industries>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com